N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluoroalkyl group and a methylbenzene sulfonamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-fluorohexan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control over reaction conditions
- Use of automated systems for precise addition of reagents
- Purification steps such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The fluoroalkyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The fluoro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This mimicry can inhibit the enzyme dihydropteroate synthase, leading to the disruption of folic acid synthesis in bacteria, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Fluorohexyl)-4-methylbenzenesulfonamide
- N-(1-Chlorohexan-2-yl)-4-methylbenzene-1-sulfonamide
- N-(1-Bromohexan-2-yl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(1-Fluorohexan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the fluoroalkyl group, which can impart distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
654677-41-5 |
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Molecular Formula |
C13H20FNO2S |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-(1-fluorohexan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20FNO2S/c1-3-4-5-12(10-14)15-18(16,17)13-8-6-11(2)7-9-13/h6-9,12,15H,3-5,10H2,1-2H3 |
InChI Key |
PSKGXMGBKIHXSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CF)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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